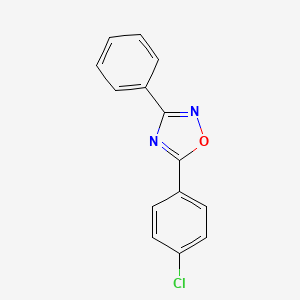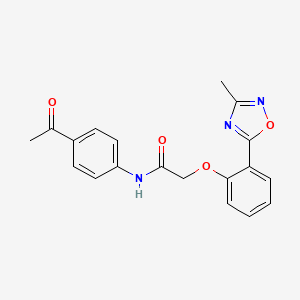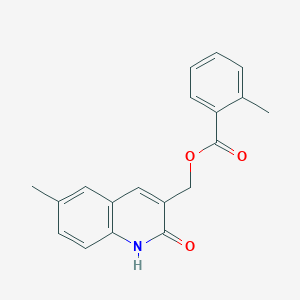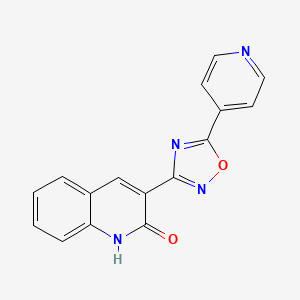
3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
Vue d'ensemble
Description
The compound “3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives are synthesized using various starting materials . For instance, Desai et al. synthesized a novel class of quinoline derivatives using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials . Their chemical structure was confirmed by 1H and 13C NMR, IR, and mass .Mécanisme D'action
The mechanism of action of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to induce oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its relatively simple synthesis method, which allows for large-scale production. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential area is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's, Parkinson's, and cancer. Another area is the use of this compound as a fluorescent probe for the detection of metal ions. Additionally, this compound could be used as a material for organic light-emitting diodes (OLEDs) due to its unique structure and optical properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, material science, and biochemistry. The synthesis of this compound is relatively simple, and it has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a material for OLEDs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 2-hydroxy-3-(pyridin-4-yl) quinoline with N-nitroso-N-phenylhydroxylamine in the presence of triethylamine to form a key intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound. The process is relatively simple and can be carried out in a few steps with high yields.
Applications De Recherche Scientifique
3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been the subject of intense scientific research due to its potential applications in various fields. This compound has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes (OLEDs). Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
IUPAC Name |
3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-15-12(9-11-3-1-2-4-13(11)18-15)14-19-16(22-20-14)10-5-7-17-8-6-10/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHQDVIRZYPLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193547 | |
| Record name | 3-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714255-29-5 | |
| Record name | 3-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714255-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



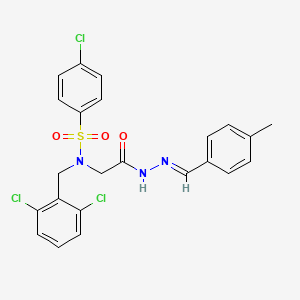
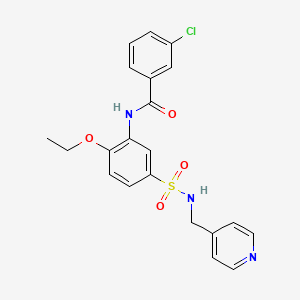


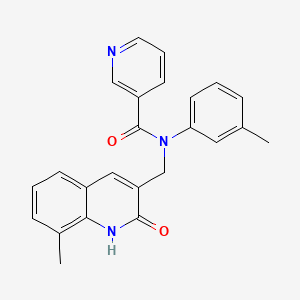
![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)

![3,4,5-triethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702963.png)
![N-[3-(morpholin-4-yl)propyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702968.png)

